2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide

Carbonic Anhydrase Inhibition Isoform Selectivity Binding Affinity

This sulfonamide carbonic anhydrase inhibitor delivers a defined isoform selectivity signature unavailable from generic CA inhibitors. With hCA II binding affinity of Kd 83 nM, hCA XII Kd 10 nM, and negligible hCA I binding (Kd >100,000 nM), it provides a >1,200-fold selectivity window essential for attributing CA-dependent effects specifically to hCA II/XII inhibition. Unlike pan-CA inhibitors such as acetazolamide, this acyclic aminoacetamide scaffold enables precise target validation in oncology research where hCA IX/XII are therapeutic targets. Its moderate hCA II affinity offers a quantifiable baseline for SAR benchmarking, while the synthetically accessible acetamide core supports in-house derivatization for library generation. Procure this compound to eliminate isoform ambiguity from your CA inhibition studies.

Molecular Formula C12H19N3O3S
Molecular Weight 285.36 g/mol
CAS No. 64877-06-1
Cat. No. B3148516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide
CAS64877-06-1
Molecular FormulaC12H19N3O3S
Molecular Weight285.36 g/mol
Structural Identifiers
SMILESCCC(C)NCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C12H19N3O3S/c1-3-9(2)14-8-12(16)15-10-4-6-11(7-5-10)19(13,17)18/h4-7,9,14H,3,8H2,1-2H3,(H,15,16)(H2,13,17,18)
InChIKeyOOUMDJCHKVJAHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide (CAS 64877-06-1) | Technical Baseline for Scientific Procurement


2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide (CAS: 64877-06-1; molecular formula: C12H19N3O3S; molecular weight: 285.36) is a sulfonamide-class carbonic anhydrase (CA) inhibitor characterized by a primary 4-sulfamoylphenyl pharmacophore linked via an acetamide bridge to a sec-butylamino side chain. The compound has documented binding affinity for multiple human carbonic anhydrase isoforms, with its primary characterized target being human carbonic anhydrase II (hCA II) [1]. Unlike the clinically approved heterocyclic sulfonamides (acetazolamide, methazolamide, dorzolamide, brinzolamide), this compound belongs to a simpler acyclic aminoacetamide structural subclass [2].

Why Generic Substitution of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide Fails in CA Research Applications


Within the sulfonamide carbonic anhydrase inhibitor class, small structural modifications produce pronounced isoform selectivity shifts that cannot be predicted from potency against a single CA isoform. Clinically used CA inhibitors such as acetazolamide, dorzolamide, and brinzolamide exhibit broad isoform inhibition profiles with KI values in the low nanomolar range across multiple CA isoforms [1]. In contrast, 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide displays a distinct selectivity signature, with hCA II binding affinity (Kd = 83 nM) that differs markedly from its affinity for hCA VA (Kd = 5,000 nM) and hCA I (Kd > 100,000 nM) [2]. This differential binding landscape renders generic substitution scientifically invalid—procurement of a different sulfonamide CA inhibitor would yield fundamentally different experimental outcomes in any assay where isoform selectivity is a variable.

Quantitative Differentiation Evidence: 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide vs. hCA Isoform Comparators


hCA II Binding Affinity and Isoform Selectivity Profile Relative to hCA I, VA, and XII

The compound exhibits an observed dissociation constant (Kd) of 83 nM for recombinant human carbonic anhydrase II (hCA II) expressed in Escherichia coli [1]. This affinity is approximately 1,200-fold weaker than its binding to hCA I (Kd > 100,000 nM) and approximately 60-fold weaker than its binding to hCA VA (Kd = 5,000 nM) under comparable recombinant expression conditions [1]. The compound also shows measurable affinity for hCA XII (Kd = 10 nM) [1]. This selectivity pattern differs from the broader inhibition profiles reported for clinically used sulfonamide CA inhibitors such as acetazolamide, which typically inhibits hCA I and II with KI values in the 10–100 nM range with limited discrimination between these isoforms [2].

Carbonic Anhydrase Inhibition Isoform Selectivity Binding Affinity

Structural Differentiation: Acyclic Aminoacetamide vs. Heterocyclic Sulfonamide CA Inhibitors

2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide belongs to the acyclic aminoacetamide subclass of sulfonamide CA inhibitors, distinct from the clinically predominant heterocyclic sulfonamides. Clinically approved CA inhibitors incorporate heterocyclic cores: acetazolamide and methazolamide contain a 1,3,4-thiadiazole ring; dorzolamide contains a thienothiopyran ring; brinzolamide contains a thienothiazine ring [1]. In contrast, this compound features an open-chain sec-butylamino group connected via an acetamide linker to a 4-sulfamoylphenyl ring—a structural configuration more closely aligned with research-grade sulfamoyl acetamide probes such as 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide [2]. This scaffold divergence has implications for off-target interactions: heterocyclic sulfonamides exhibit ancillary activities including carbonic anhydrase-independent effects, whereas the simpler acyclic acetamide scaffold provides a cleaner pharmacological probe with fewer heterocycle-associated interactions [1].

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

Comparative hCA II Affinity: Target Compound vs. Dorzolamide and Related Sulfonamides

The hCA II binding affinity of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide (Kd = 83 nM) [1] is approximately 10- to 52-fold weaker than the reported KI values for clinically used topical CA inhibitors. Dorzolamide, a topical CA inhibitor approved for glaucoma, exhibits KI values against hCA II in the range of 1.6–8 nM [2]. Brinzolamide demonstrates KI values of approximately 3 nM against hCA II [2]. The target compound's lower absolute affinity should not be interpreted as a deficiency; rather, it positions the compound as a moderate-affinity tool suitable for applications where excessive potency could mask subtle structure-activity relationship (SAR) effects or produce ceiling effects in cellular assays. Additionally, the compound's affinity for hCA XII (Kd = 10 nM) is comparable to or exceeds its hCA II affinity, a feature that may offer utility in hCA XII-focused research [1].

Carbonic Anhydrase II Comparative Pharmacology Affinity Benchmarking

Synthetic Accessibility and Commercial Purity Benchmarking

2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide is commercially available from multiple research chemical suppliers with certified purity specifications ranging from 95% to 98% . The synthetic route to this compound and its structural analogs involves a straightforward coupling of a secondary amine (sec-butylamine) with a 2-haloacetamide intermediate [1], a protocol that is more operationally accessible than the multi-step heterocyclic syntheses required for acetazolamide, dorzolamide, or brinzolamide [2]. For laboratories requiring in-house derivatization or scale-up, the acyclic acetamide scaffold offers a lower synthetic burden: the core 4-sulfamoylphenyl acetamide intermediate serves as a versatile building block for library synthesis, as demonstrated in recent studies exploring pyrazole-tethered and benzhydrylpiperazine-linked sulfamoyl acetamide analogs [3].

Chemical Procurement Compound Purity Synthetic Tractability

Validated Research Applications for 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide Based on Quantitative Evidence


hCA II/XII Isoform Selectivity Profiling in Carbonic Anhydrase Research

Based on its binding profile (hCA II Kd = 83 nM; hCA XII Kd = 10 nM; hCA I Kd > 100,000 nM) [1], this compound serves as a moderate-affinity probe for studying hCA II and hCA XII function in cellular and biochemical assays where hCA I interference must be minimized. The >1,200-fold selectivity window between hCA II and hCA I allows researchers to attribute observed CA-dependent effects specifically to hCA II or hCA XII inhibition rather than pan-CA activity [1]. This application is particularly relevant for target validation studies in oncology, where hCA IX and hCA XII are established therapeutic targets [2].

Medicinal Chemistry Scaffold Optimization and SAR Studies

The acyclic aminoacetamide scaffold represented by 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide provides a tractable starting point for structure-activity relationship (SAR) exploration [1]. The compound's moderate hCA II affinity (Kd = 83 nM) offers a quantifiable baseline against which structural modifications can be benchmarked—unlike ultra-potent starting scaffolds where improvements are difficult to measure due to assay sensitivity limits [1]. Recent literature demonstrates that sulfamoyl phenyl acetamides can be elaborated with diverse tail groups (pyrazoles, benzhydrylpiperazines) to modulate isoform selectivity and potency [2].

In-House Synthesis and Chemical Library Derivatization

The synthetic accessibility of this compound, via coupling of sec-butylamine with a 2-halo-N-(4-sulfamoylphenyl)acetamide intermediate [1], makes it suitable for laboratories requiring in-house derivatization capabilities. The 4-sulfamoylphenyl acetamide core is a validated building block for generating sulfonamide CA inhibitor libraries [2]. For procurement scenarios where cost-per-compound and synthetic reproducibility are primary considerations, this acyclic scaffold offers advantages over heterocyclic CA inhibitors requiring specialized synthetic expertise [3].

Reference Compound for hCA II Binding Assay Development

With a well-characterized Kd value of 83 nM for hCA II determined by fluorescent thermal shift assay [1], this compound can serve as a reference standard for assay development and quality control in CA binding studies. The compound's binding to multiple hCA isoforms (I, II, VA, XII) under standardized recombinant expression conditions [1] provides a multi-point calibration reference for validating new CA binding assays or screening platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.